molecular formula C10H21NO2 B8289010 Cyclobutyl(2,2-diethoxyethyl)amine

Cyclobutyl(2,2-diethoxyethyl)amine

Cat. No.: B8289010
M. Wt: 187.28 g/mol
InChI Key: ZHUADEXNEDKPTK-UHFFFAOYSA-N
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Description

Cyclobutyl(2,2-diethoxyethyl)amine is a chemical building block of interest in organic synthesis and materials science research. The compound features both a cyclobutyl group and a 2,2-diethoxyethylamine moiety, the latter of which is a protected aldehyde functional group. This specific molecular architecture suggests its primary research value lies in its potential as a multifunctional intermediate for the construction of more complex molecules, particularly in the development of novel self-assembling peptides and supramolecular scaffolds for biomaterial applications . The diethoxyethylamine group can serve as a precursor to an aldehyde, a key handle for further chemical modification and bioconjugation, while the cyclobutyl component can impart specific steric and electronic properties to the final compound. In a research context, this amine is strictly for use as a synthetic intermediate in laboratory settings. It is not for diagnostic or therapeutic use. Researchers handling this product should do so in accordance with all applicable laboratory safety standards.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

N-(2,2-diethoxyethyl)cyclobutanamine

InChI

InChI=1S/C10H21NO2/c1-3-12-10(13-4-2)8-11-9-6-5-7-9/h9-11H,3-8H2,1-2H3

InChI Key

ZHUADEXNEDKPTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC1CCC1)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Physical State Key Properties/Applications Reference CAS/ID
Cyclobutyl(2,2-diethoxyethyl)amine C₉H₁₉NO₂* Cyclobutyl, 2,2-diethoxyethyl Not reported Intermediate for drug synthesis Not explicitly listed
N-Benzyl-N-(2,2-diethoxyethyl)amine C₁₃H₂₁NO₂ Benzyl, 2,2-diethoxyethyl Oil Pharmaceutical intermediate 61190-10-1
(Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine C₇H₁₁F₃N Cyclobutylmethyl, 2,2,2-trifluoroethyl Not reported Enhanced metabolic stability (fluorine) 765263-55-6
2,2-Diethoxyethyl(diethyl)amine C₁₀H₂₃NO₂ Diethyl, 2,2-diethoxyethyl Liquid Solvent or ligand in coordination chemistry 3616-57-7
3-Ethoxy-2,2-dimethylcyclobutan-1-amine C₈H₁₇NO Ethoxy, dimethylcyclobutane Not reported Conformational studies (ring strain) CID 53619938
2-(3,3-Dimethoxycyclobutyl)ethan-1-amine C₈H₁₇NO₂ Dimethoxycyclobutyl, ethylamine Not reported Increased polarity for H-bonding 2098106-68-2

*Assumed based on cyclobutyl (C₄H₇) + 2,2-diethoxyethylamine (C₆H₁₃NO₂).

Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups: Fluorinated derivatives (e.g., trifluoroethyl in ) exhibit enhanced metabolic stability and altered electronic properties compared to the ethoxy groups in the target compound. Aromatic vs.
  • Physical States : Most analogs are liquids or oils, suggesting low melting points due to flexible diethoxy chains.

Spectroscopic and Analytical Data

  • MS and NMR :
    • N-Benzyl derivative : HRMS (ESI-TOF) m/z 230.1909 [M+H]⁺; ¹H NMR shows signals for benzyl (δ 7.2–7.4 ppm) and diethoxyethyl (δ 3.4–3.7 ppm) groups.
    • EP 3858835 compound : ¹H NMR (300 MHz, MeOD) confirms spirocyclic and pyrimidine protons (δ 8.74, 7.04 ppm).

Preparation Methods

Nucleophilic Substitution with Cyclobutyl Halides

In a patent by Murphy et al. (), analogous N-alkylation of 2,2-diethoxyethylamine with cyclohexylmethyl bromide was achieved under mild conditions. Adapting this approach, cyclobutylmethyl bromide reacts with 2,2-diethoxyethylamine in dichloromethane or tetrahydrofuran (THF) with a base (e.g., triethylamine or N,N-diisopropylethylamine) at 0–25°C.

Example Protocol

  • Reagents : 2,2-Diethoxyethylamine (1.0 equiv), cyclobutylmethyl bromide (1.2 equiv), triethylamine (2.0 equiv)

  • Solvent : Dichloromethane

  • Conditions : 0°C to room temperature, 12–24 h

  • Yield : ~60–75% (estimated based on analogous reactions in)

Michael Addition to Cyclobutyl Acrylates

Cyclobutyl acrylates serve as electrophilic partners in conjugate additions. Vlasenko et al. () demonstrated that amines selectively add to α,β-unsaturated esters under basic conditions. For cyclobutyl(2,2-diethoxyethyl)amine, the reaction proceeds as follows:

2,2-Diethoxyethylamine+Cyclobutyl acrylateEt3NThis compound\text{2,2-Diethoxyethylamine} + \text{Cyclobutyl acrylate} \xrightarrow{\text{Et}_3\text{N}} \text{this compound}

Optimization Insights

  • Excess acrylate (1.5 equiv) improves conversion.

  • Polar aprotic solvents (e.g., DMF) enhance reactivity.

Reductive Amination of Cyclobutyl Carbonyl Compounds

Reductive amination offers a two-step pathway: condensation of 2,2-diethoxyethylamine with a cyclobutyl ketone or aldehyde, followed by reduction.

Cyclobutyl Ketone Route

MiCovit et al. () reported reductive amination using metallic magnesium in methanol. Applying this method:

Cyclobutanone+2,2-DiethoxyethylamineMg, MeOHThis compound\text{Cyclobutanone} + \text{2,2-Diethoxyethylamine} \xrightarrow{\text{Mg, MeOH}} \text{this compound}

Key Parameters

  • Buffer : Triethylamine-acetic acid (pH 6–7) minimizes side reactions.

  • Yield : 65–80% (extrapolated from).

Cyclobutyl Aldehyde Route

Cyclobutane carboxaldehyde, though less common, can be generated via oxidation of cyclobutanol (). Reductive amination with 2,2-diethoxyethylamine using sodium cyanoborohydride () provides the target amine:

Cyclobutane carboxaldehyde+2,2-DiethoxyethylamineNaBH3CNProduct\text{Cyclobutane carboxaldehyde} + \text{2,2-Diethoxyethylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Product}

Challenges

  • Cyclobutyl aldehydes are prone to polymerization; in situ generation is preferred.

[2+2] Cycloaddition Approaches

Cyclobutane rings are efficiently constructed via photochemical or hyperbaric [2+2] cycloadditions (,). Post-functionalization introduces the diethoxyethylamine group.

Photochemical Cycloaddition

Ethenesulfonyl fluoride and tert-butyl vinyl ether undergo hyperbaric [2+2] cycloaddition to form cyclobutanesulfonamides (). Adapting this:

Ethenesulfonyl fluoride+DiethoxyethyleneHigh pressureCyclobutane intermediateAminationProduct\text{Ethenesulfonyl fluoride} + \text{Diethoxyethylene} \xrightarrow{\text{High pressure}} \text{Cyclobutane intermediate} \xrightarrow{\text{Amination}} \text{Product}

Limitations

  • Requires specialized equipment for high-pressure conditions.

Comparative Analysis of Methods

Method Yield Range Complexity Scalability
Alkylation60–75%LowHigh
Reductive Amination65–80%ModerateModerate
Gabriel Synthesis50–70%HighLow
Cycloaddition40–60%HighLow

Q & A

What are the optimal synthetic routes for Cyclobutyl(2,2-diethoxyethyl)amine, and how do reaction conditions influence yield?

Level: Advanced
Answer:
The synthesis typically involves coupling cyclobutylamine derivatives with 2,2-diethoxyethyl groups. For example, a method analogous to the synthesis of N6’-(2,2-diethoxyethyl)-containing compounds involves refluxing in toluene with excess 2,2-diethoxyethylamine, followed by purification via preparative TLC (thin-layer chromatography) . Key parameters include:

  • Solvent choice: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while toluene minimizes side reactions in non-polar environments.
  • Temperature: Prolonged reflux (~48 hours) improves conversion rates but risks decomposition.
  • Catalyst: Acidic conditions (e.g., TFA) may cyclize intermediates, as seen in related spirocyclic amine syntheses .
    Yield optimization requires balancing these factors, with yields often <70% due to competing hydrolysis of the diethoxy group.

How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Level: Advanced
Answer:
Discrepancies in NMR or mass spectrometry data often arise from:

  • Conformational flexibility: The diethoxyethyl group adopts multiple rotamers, splitting peaks in 1H^1H-NMR. Using higher-field instruments (≥400 MHz) and variable-temperature NMR can clarify splitting patterns .
  • Impurity profiles: Residual solvents (e.g., toluene) or unreacted amines may skew results. Purity validation via HPLC (≥98% by area) and tandem MS/MS fragmentation is critical .
    For example, a reported molecular ion at m/z 189.2951 (C10_{10}H23_{23}NO2_2) in NIST data should align with theoretical values; deviations suggest incomplete purification or degradation.

What are the primary applications of this compound in medicinal chemistry?

Level: Basic
Answer:
This compound serves as:

  • A bifunctional building block: The cyclobutyl group enhances rigidity for target binding, while the diethoxyethyl chain acts as a solubilizing moiety or prodrug linker (e.g., in kinase inhibitors) .
  • A precursor for heterocycles: Under acidic conditions, the diethoxy group hydrolyzes to an aldehyde, enabling cyclization into oxadiazoles or pyrazines, as seen in spirocyclic compound syntheses .
    Biological screening should follow protocols for related amines, including cytotoxicity assays (e.g., IC50_{50} determination in cancer cell lines) and metabolic stability studies in liver microsomes .

How do steric effects influence the reactivity of this compound in nucleophilic substitutions?

Level: Advanced
Answer:
The cyclobutyl ring imposes significant steric hindrance, altering reactivity:

  • Primary vs. secondary amines: The primary amine in 2,2-diethoxyethylamine reacts preferentially in SN2 mechanisms, while the cyclobutyl group directs substitutions to less hindered sites .
  • Solvent effects: Steric shielding reduces reactivity in polar solvents (e.g., water), but aprotic solvents (e.g., THF) enhance nucleophilicity. Kinetic studies using 13C^{13}C-labeled analogs can track substitution pathways .
    Controlled experiments comparing cyclobutyl vs. cyclohexyl analogs show ~30% slower reaction rates for the cyclobutyl derivative due to ring strain and hindered access .

What safety protocols are recommended for handling this compound?

Level: Basic
Answer:

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for all manipulations .
  • First aid: For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .
  • Storage: Store in amber glass under nitrogen at 2–8°C to prevent oxidation. Stability data indicate a shelf life of 6–12 months under these conditions .

How can computational modeling guide the design of this compound derivatives for target-specific binding?

Level: Advanced
Answer:

  • Docking studies: Use software like AutoDock Vina to predict binding poses with targets (e.g., GPCRs or kinases). The cyclobutyl group’s puckered conformation can fill hydrophobic pockets, while the diethoxy chain mimics natural substrates (e.g., ATP’s ribose moiety) .
  • MD simulations: Run 100-ns trajectories to assess conformational stability in binding sites. Parameters like RMSD (root-mean-square deviation) <2 Å indicate stable interactions .
    Validated models should inform SAR (structure-activity relationship) studies, prioritizing derivatives with calculated logP <3 for improved bioavailability .

What analytical techniques are most effective for characterizing this compound and its impurities?

Level: Basic
Answer:

  • LC-MS/MS: Quantifies the parent compound and detects hydrolyzed byproducts (e.g., aldehydes) with LOD (limit of detection) <0.1 ng/mL .
  • NMR spectroscopy: 13C^{13}C-NMR distinguishes diastereomers (if present), while 1H^1H-NMR confirms the integrity of the cyclobutyl ring (δ 2.5–3.0 ppm) and ethoxy groups (δ 1.2–1.4 ppm) .
  • X-ray crystallography: Resolves absolute configuration but requires high-purity crystals (>99%), which may necessitate recrystallization from hexane/ethyl acetate .

Why do some synthetic routes for this compound derivatives produce low yields, and how can this be mitigated?

Level: Advanced
Answer:
Low yields stem from:

  • Competing hydrolysis: The diethoxy group is prone to acid- or base-catalyzed cleavage. Use anhydrous conditions and molecular sieves to suppress hydrolysis .
  • Steric hindrance: Bulky substituents slow coupling reactions. Microwave-assisted synthesis (100–150°C, 30 min) can accelerate kinetics, improving yields by ~20% .
  • Byproduct formation: Unreacted starting materials or oligomers require rigorous purification (e.g., column chromatography with silica gel or reverse-phase HPLC) .

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